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molecular formula C4H11AlO2P B1592175 Aluminum Diethylphosphinate CAS No. 225789-38-8

Aluminum Diethylphosphinate

Cat. No. B1592175
M. Wt: 149.08 g/mol
InChI Key: GNQAGTIQCCWTSZ-UHFFFAOYSA-N
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Patent
US07635785B2

Procedure details

1500 g (14 mol) of sodium hypophosphite monohydrate and 35 g of concentrated sulfuric acid were dissolved in 7.5 kg of water and used as initial charge in a 16 l jacketed pressure reactor composed of enameled steel. Once the reaction mixture had been heated to 10° C., ethylene was introduced by way of a reducing valve set to 6 bar until saturation had been reached in the reactor. A solution of 80 g (5 mol %) of hydrogen peroxide (33% by weight) in 300 g of water was metered in uniformly over a period of 6 h with constant stirring at an ethylene pressure of 6 bar and a temperature of from 100 to 110° C. After a continued reaction time of 1 h, depressurization of the reactor, and cooling to about 90° C., 746 g (4.67 mol of aluminum) of aluminum acetate in 2254 g of water were added within a period of 60 min. The resultant solid was then filtered off, washed with 2 l of hot water, and vacuum-dried at 130° C. Yield: 1721 g (93.5% of theory).
Quantity
1500 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 kg
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
aluminum acetate
Quantity
746 g
Type
reactant
Reaction Step Six
Name
Quantity
2254 g
Type
solvent
Reaction Step Six
Name
Quantity
300 g
Type
solvent
Reaction Step Seven
Name
Aluminum Diethylphosphinate

Identifiers

REACTION_CXSMILES
O.[PH2:2]([O-:4])=[O:3].[Na+].S(=O)(=O)(O)O.C=C.OO.[C:15]([O-])(=O)[CH3:16].[Al+3:19].[C:20]([O-])(=O)[CH3:21].[C:24]([O-])(=O)[CH3:25]>O>[CH2:20]([P:2]([CH2:15][CH3:16])(=[O:4])[O-:3])[CH3:21].[Al+3:19].[CH2:24]([P:2]([CH2:15][CH3:16])(=[O:4])[O-:3])[CH3:25].[CH2:20]([P:2]([CH2:15][CH3:16])(=[O:4])[O-:3])[CH3:21] |f:0.1.2,6.7.8.9,11.12.13.14|

Inputs

Step One
Name
Quantity
1500 g
Type
reactant
Smiles
O.[PH2](=O)[O-].[Na+]
Name
Quantity
35 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
7.5 kg
Type
solvent
Smiles
O
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Four
Name
Quantity
80 g
Type
reactant
Smiles
OO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Six
Name
aluminum acetate
Quantity
746 g
Type
reactant
Smiles
C(C)(=O)[O-].[Al+3].C(C)(=O)[O-].C(C)(=O)[O-]
Name
Quantity
2254 g
Type
solvent
Smiles
O
Step Seven
Name
Quantity
300 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
as initial charge in a 16 l jacketed pressure reactor
CUSTOM
Type
CUSTOM
Details
of 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
of from 100 to 110° C
TEMPERATURE
Type
TEMPERATURE
Details
After a continued reaction time of 1 h, depressurization of the reactor, and cooling to about 90° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resultant solid was then filtered off
WASH
Type
WASH
Details
washed with 2 l of hot water
CUSTOM
Type
CUSTOM
Details
vacuum-dried at 130° C

Outcomes

Product
Name
Aluminum Diethylphosphinate
Type
Smiles
C(C)P([O-])(=O)CC.[Al+3].C(C)P([O-])(=O)CC.C(C)P([O-])(=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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